Home > Products > Screening Compounds P17809 > Pyrvinium chloride
Pyrvinium chloride - 548-84-5

Pyrvinium chloride

Catalog Number: EVT-3480131
CAS Number: 548-84-5
Molecular Formula: C26H28ClN3
Molecular Weight: 418.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrvinium chloride is a synthetic compound that belongs to the class of cyanine dyes, primarily recognized for its anthelmintic properties. It has been utilized in clinical settings for over seventy years as a safe and effective treatment against parasitic infections. More recently, research has highlighted its potential as an anti-cancer agent, showcasing its multifaceted mechanisms of action against various cancer types.

Source

Pyrvinium chloride can be derived from pyrvinium pamoate and other pyrvinium salts through various synthesis methods. Its chemical structure includes a lipophilic cation that enhances its pharmacokinetic properties, allowing for improved systemic distribution compared to its analogs like pyrvinium pamoate .

Classification

Pyrvinium chloride is classified as:

  • Chemical Class: Cyanine dye
  • Pharmacological Class: Anthelmintic agent and potential anti-cancer drug
  • Chemical Formula: C₁₈H₁₈ClN₃
Synthesis Analysis

Methods

The synthesis of pyrvinium chloride typically involves the following steps:

  1. Starting Materials: Simple pyrvinium salts such as chloride or iodide salts are used as precursors.
  2. Reactions: The synthesis may include reactions with various solvents and reagents to form the desired pyrvinium compound.
  3. Purification: Crystallization processes are employed to isolate pure forms of pyrvinium chloride from reaction mixtures .

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. For example, using dimethyl sulfoxide (DMSO) as a solvent has been noted to improve solubility and facilitate better reaction outcomes .

Molecular Structure Analysis

Structure

Pyrvinium chloride features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The structure can be represented as follows:

  • Core Structure: The compound contains a quinolinium moiety with two methyl groups attached to nitrogen atoms, enhancing its lipophilicity.

Data

  • Molecular Weight: Approximately 305.81 g/mol
  • Melting Point: Specific melting points may vary based on purity but generally fall within the range of 200-220 °C.
Chemical Reactions Analysis

Reactions

Pyrvinium chloride participates in several chemical reactions, including:

  1. Protonation Reactions: Due to its basic nitrogen atoms, it can undergo protonation in acidic environments, affecting its solubility and biological activity.
  2. Complexation: It may form complexes with various biological molecules, influencing its pharmacodynamics.

Technical Details

In vitro studies have demonstrated that pyrvinium chloride can inhibit specific signaling pathways critical for cancer cell proliferation, such as the Wnt pathway, by interacting with key proteins like casein kinase 1 alpha (CK1α) .

Mechanism of Action

Pyrvinium chloride exhibits multiple mechanisms of action:

  1. Wnt Pathway Inhibition: It acts as a potent inhibitor of the Wnt signaling pathway by binding to CK1α, leading to decreased levels of β-catenin, a key regulator of this pathway .
  2. Mitochondrial Targeting: The compound has been linked to mitochondrial dysfunction in cancer cells, contributing to apoptosis and reduced cell viability .
  3. Cancer Stem Cell Modulation: Pyrvinium also affects cancer stem cell populations by inhibiting their renewal capabilities through various signaling pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Pyrvinium chloride has improved water solubility compared to other forms like pyrvinium pamoate, facilitating better absorption and distribution .

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; care should be taken when handling.
Applications

Pyrvinium chloride has several scientific applications:

  1. Anthelmintic Use: Historically used for treating parasitic infections effectively.
  2. Cancer Research: Increasingly studied for its anti-cancer properties, particularly in targeting specific signaling pathways involved in tumor growth and metastasis.
  3. Biochemical Studies: Utilized in research settings to explore cellular signaling mechanisms due to its ability to modulate key proteins involved in various biological processes .
Historical Context and Evolution of Pyrvinium Chloride as a Therapeutic Agent

Origins in Anthelmintic Therapy: Discovery and Early Clinical Applications

Pyrvinium chloride emerged from systematic research into cyanine dyes as antiparasitic agents during the mid-20th century. The compound was first described in 1946 as part of U.S. Patent 2,515,912, held by Lare E.V. and Brooker L.G.S., marking the formal beginning of its therapeutic journey [1] [2]. Early pharmacological investigations between 1947 and 1959 established its potent anthelmintic properties, particularly against Enterobius vermicularis (pinworm) and Strongyloides stercoralis (threadworm) infections that were prevalent worldwide and lacked effective treatments at the time [1] [2]. Initial clinical formulations utilized the chloride salt, which demonstrated excellent efficacy against intestinal helminths but was associated with significant gastrointestinal side effects, including nausea, vomiting, and abdominal cramps, attributed to its relatively high solubility and systemic absorption [1] [2].

The pivotal formulation advancement came with the introduction of pyrvinium pamoate (also known as pyrvinium embonate) in the late 1950s. This lipid-soluble salt was created through complexation with pamoic acid, dramatically reducing water solubility and consequently minimizing gastrointestinal absorption and systemic toxicity while maintaining potent anthelminthic activity [1] [2]. This formulation innovation transformed pyrvinium into a practical clinical agent. By the early 1960s, under brand names including Vanquin, Pirok, and Molevac, pyrvinium pamoate had become a first-line treatment for enterobiasis in both human and veterinary medicine, offering single-dose cure rates exceeding 90% in clinical trials [1] [6]. Its distinctive bright red color served as a visual compliance marker—a practical advantage in mass treatment settings [1].

Table 1: Evolution of Pyrvinium Formulations for Anthelmintic Use

Time PeriodPrimary FormulationKey CharacteristicsClinical Advantages
1946-1950sPyrvinium chlorideWater-soluble salt, high systemic absorptionPotent anthelmintic activity
Late 1950s-1980sPyrvinium pamoateLow water solubility, minimal absorptionReduced GI side effects, maintained efficacy
1960s-1970sCommercial suspensions (Vanquin, Molevac)Palatable formulations, distinctive red colorImproved patient compliance, visual dosing confirmation

Comparative Efficacy Studies Against Parasitic Infections (1940s–1980s)

Throughout its peak clinical usage (1950s-1970s), pyrvinium was rigorously evaluated against other anthelmintics in controlled trials. For pinworm infections, pyrvinium pamoate demonstrated superior efficacy to piperazine citrate—the previous standard of care—achieving cure rates of 90-95% with single oral doses (typically 5 mg base/kg) compared to 60-80% for piperazine, which required 7-day regimens [6] [9]. This single-dose advantage proved particularly valuable in pediatric populations and institutional settings where treatment adherence was challenging [1].

Against stronglyloidiasis, pyrvinium demonstrated variable efficacy. Early studies with the chloride formulation showed significant activity, but the poorly absorbed pamoate salt proved less effective against tissue-migrating larvae compared to thiabendazole, which emerged in the 1960s [6]. Pyrvinium's spectrum was largely confined to luminal parasites, with limited efficacy against systemic helminth stages due to its minimal absorption [1] [6].

Table 2: Comparative Efficacy of Pyrvinium Against Major Helminth Infections (1950s-1980s)

ParasiteInfectionPyrvinium EfficacyComparative AgentsKey Observations
Enterobius vermicularisPinworm90-95% cure rate (single dose)Piperazine (60-80%), later mebendazole (95-98%)Superior to piperazine, comparable to benzimidazoles
Strongyloides stercoralisThreadworm50-70% reduction (limited larval efficacy)Thiabendazole (>85%)Inferior to thiabendazole for tissue-stage larvae
Ascaris lumbricoidesRoundworm80-90% reductionPiperazine, mebendazoleModerate efficacy but not first-line
Ancylostoma duodenaleHookworm70-85% reductionBephenium, then albendazoleModerate efficacy but benzimidazoles superior

Pyrvinium faced emerging challenges regarding drug resistance as early as the 1970s. Studies noted reduced efficacy against some Trichuris trichiura (whipworm) isolates, and concerns mounted about potential resistance development in hookworm populations, foreshadowing later widespread benzimidazole resistance [9]. Nevertheless, its favorable safety profile in children maintained its status as a preferred pinworm treatment until the arrival of mebendazole and albendazole in the 1980s [6] [9].

Decline in Clinical Use Post-1980s: Emergence of Alternative Agents

The clinical landscape for intestinal parasitosis transformed dramatically in the 1980s with the introduction of broad-spectrum benzimidazole anthelmintics—specifically mebendazole (approved 1971) and albendazole (approved 1982) [2] [9]. These agents offered significant therapeutic advantages over pyrvinium: broader spectrum activity covering nematodes, cestodes, and even some protozoa; multi-dose regimens rather than single administration; and absence of gastrointestinal irritation and vivid stool discoloration that complicated pyrvinium's use [6] [9]. Pharmaceutical investment rapidly shifted toward these newer agents, relegating pyrvinium to niche applications by the late 1980s [1] [2].

Despite its decline as a primary anthelmintic, research revealed unexpected therapeutic potential beyond parasitology. Beginning in the early 2000s, high-throughput screening identified pyrvinium as a potent inhibitor of the Wnt/β-catenin signaling pathway—a crucial pathway dysregulated in numerous cancers including colorectal, breast, and pancreatic carcinomas [1] [2] [5]. Mechanistic studies demonstrated that pyrvinium binds and activates casein kinase 1α (CK1α), promoting β-catenin degradation and suppressing oncogenic transcription [1] [5]. Simultaneously, researchers identified its mitochondrial complex I inhibitory activity, disrupting energy metabolism in cancer cells, particularly under glucose-deprived conditions mimicking tumor microenvironments [1] [2]. These dual anticancer mechanisms spurred numerous preclinical studies across diverse malignancies, culminating in the first clinical trial of pyrvinium pamoate as an anticancer agent (NCT05055323) initiated in 2021 [1] [2].

Concurrently, microbiological research uncovered significant antifungal properties. Pyrvinium demonstrated potent activity against Candida albicans strains resistant to fluconazole (including isochromosome 5L strains), and synergistic effects with azoles against biofilm-forming Exophiala dermatitidis—a difficult-to-treat black fungus causing systemic infections in immunocompromised patients [3] [7]. Against E. dermatitidis biofilms, pyrvinium combined with itraconazole or posaconazole achieved synergistic inhibition in 72-89% of clinical isolates, overcoming intrinsic resistance mechanisms through inhibition of drug efflux pumps and disruption of heat shock protein 90 (HSP90) and target of rapamycin (TOR) signaling pathways [7]. This positions pyrvinium as a promising antifungal adjuvant.

Most recently, pyrvinium has been re-evaluated for neglected tropical diseases. Phenotypic screening identified it as a potent macrofilaricide against adult Brugia pahangi (IC₅₀ = 0.3 nM) and Onchocerca ochengi (IC₅₀ = 0.05 μM for females), causative agents of lymphatic filariasis and onchocerciasis (river blindness), respectively [10]. Structural optimization generated analogs like tetrahydropyrvinium and analog 06 with improved bioavailability while maintaining sub-micromolar potency against adult filariae and microfilariae. These analogs significantly reduced female worm fecundity and inhibited embryogenesis in gerbil models, offering potential for shortening the lengthy elimination campaigns currently dependent on microfilaricidal ivermectin [10].

Table 3: Modern Repurposing Candidates for Pyrvinium-Based Compounds

Therapeutic AreaMolecular Targets/MechanismsKey FindingsDevelopment Stage
Oncology (various carcinomas)Wnt/β-catenin inhibition via CK1α activation; Mitochondrial complex I inhibitionSuppressed cancer stem cells, synergy with KRAS inhibitors in colon cancerPhase I trial initiated (NCT05055323)
Invasive fungal infectionsDrug efflux inhibition; HSP90/TOR pathway disruptionSynergy with azoles against Exophiala dermatitidis biofilmsPreclinical (in vitro and invertebrate models)
Filarial diseases (onchocerciasis, lymphatic filariasis)Undefined macrofilaricidal targetSub-micromolar potency against adult worms and microfilariaeLead optimization (gerbil models)

Properties

CAS Number

548-84-5

Product Name

Pyrvinium chloride

IUPAC Name

2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;chloride

Molecular Formula

C26H28ClN3

Molecular Weight

418.0 g/mol

InChI

InChI=1S/C26H28N3.ClH/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;/h6-18H,1-5H3;1H/q+1;/p-1

InChI Key

IKUGNXPCGVYRHO-UHFFFAOYSA-M

SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-]

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-]

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.